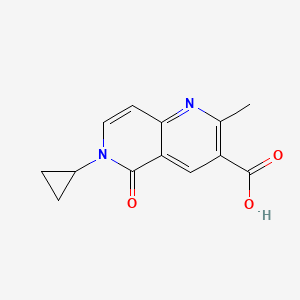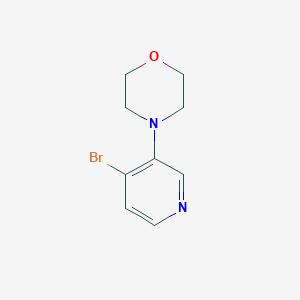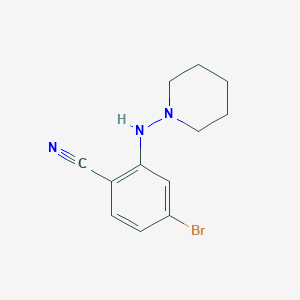
6-Cyclopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid
Descripción general
Descripción
6-Cyclopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid (6-CPMON) is a cyclic organic compound that has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. 6-CPMON has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer activities. In addition, 6-CPMON has been studied for its potential use as a drug delivery vehicle, as a substrate for enzyme-catalyzed reactions, and as a potential therapeutic agent. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 6-CPMON.
Aplicaciones Científicas De Investigación
Antibacterial Properties
Synthesis and Antibacterial Activity : A study by Bouzard et al. (1992) highlights the synthesis of fluoronaphthyridines, including derivatives of 6-cyclopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid, demonstrating significant in vitro and in vivo antibacterial activities (Bouzard et al., 1992).
Potential as Antibacterial Agents : Sanchez and Gogliotti (1993, 1994) conducted studies on a series of 7-amino derivatives of this compound, revealing promising antibacterial activity. These studies involved synthesizing these compounds through a multi-step process, including key reactions like Schiemann reaction (Sanchez & Gogliotti, 1993), (Sanchez & Gogliotti, 1994).
Synthesis and Structural Studies
Preparation Techniques : Kiely (1991) explored a method for preparing ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, a related compound. This preparation involved specific reactions like regioselective deprotonation and selenation (Kiely, 1991).
Chemical Properties and Synthesis : Miyamoto et al. (1987) synthesized derivatives of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, showing their potential as antibacterial agents. These derivatives included sulfinyl or sulfonyl groups and were synthesized from 2,6-dichloro-5-fluoronicotinic acid derivatives (Miyamoto et al., 1987).
Antimycobacterial and Other Activities
Antimycobacterial Activities : Research by Sriram et al. (2007) on various derivatives of 1,8-naphthyridine-3-carboxylic acid, including 6-cyclopropyl-2-methyl-5-oxo-5,6-dihydro variants, demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis. This study highlights the compound's potential in treating tuberculosis (Sriram et al., 2007).
Synthesis and Evaluation of Antimycobacterial Compounds : A study conducted by Zhang et al. (2019) focused on synthesizing a 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid compound, an intermediate for anticancer drugs, showcasing its relevance in pharmacological research (Zhang et al., 2019).
Propiedades
IUPAC Name |
6-cyclopropyl-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-7-9(13(17)18)6-10-11(14-7)4-5-15(12(10)16)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMXJWFSGALQGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)C=CN(C2=O)C3CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301136875 | |
| Record name | 1,6-Naphthyridine-3-carboxylic acid, 6-cyclopropyl-5,6-dihydro-2-methyl-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301136875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1379811-67-2 | |
| Record name | 1,6-Naphthyridine-3-carboxylic acid, 6-cyclopropyl-5,6-dihydro-2-methyl-5-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Naphthyridine-3-carboxylic acid, 6-cyclopropyl-5,6-dihydro-2-methyl-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301136875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[4-(Dimethylamino)piperidin-1-YL]-6-fluorobenzaldehyde](/img/structure/B1402027.png)
![7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1402028.png)







